4-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid

Catalog No.
S13955589
CAS No.
M.F
C8H3BrF4O2
M. Wt
287.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid

Product Name

4-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid

IUPAC Name

4-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid

Molecular Formula

C8H3BrF4O2

Molecular Weight

287.01 g/mol

InChI

InChI=1S/C8H3BrF4O2/c9-6-4(8(11,12)13)1-3(7(14)15)2-5(6)10/h1-2H,(H,14,15)

InChI Key

MJADWHUAJUNQJY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Br)F)C(=O)O

4-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid is an aromatic compound characterized by the presence of bromine, fluorine, and a trifluoromethyl group attached to a benzoic acid framework. Its chemical formula is C₈H₄BrF₄O₂, and it has a molecular weight of approximately 287.01 g/mol. The compound features a carboxylic acid functional group, which contributes to its acidic properties, while the halogen substitutions enhance its reactivity and potential applications in various fields such as pharmaceuticals and agrochemicals .

, including:

  • Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
  • Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling with boronic acids to form biaryl compounds .
  • Reduction and Oxidation: The compound can be reduced or oxidized under specific conditions to yield different products .

These reactions are significant for synthesizing derivatives that may possess enhanced biological activity or different physical properties.

Research indicates that 4-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid and its derivatives exhibit potential biological activities, including antimicrobial and anti-inflammatory properties. The trifluoromethyl group enhances the compound's binding affinity towards specific molecular targets, influencing biological pathways and cellular processes. For instance, it may inhibit or activate enzymes involved in disease pathways, leading to therapeutic effects .

Several synthesis methods have been proposed for producing 4-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid:

  • Electrophilic Aromatic Substitution: This method involves treating a benzoic acid derivative with bromine and fluorine sources under controlled conditions.
  • Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates .
  • Multi-step Organic Reactions: These often include nitration, reduction, halogenation, and trifluoromethylation steps optimized for high yield and purity .

4-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid finds applications across various fields:

  • Pharmaceuticals: It serves as a lead compound in drug discovery due to its biological activity.
  • Agrochemicals: Its unique structure allows for potential use in developing new pesticides or herbicides.
  • Material Science: The compound's reactivity makes it suitable for synthesizing advanced materials .

Interaction studies involving 4-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid often focus on its binding affinity with biological targets such as enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance, research may explore how this compound interacts with bacterial enzymes or inflammatory pathways, providing insights into its utility as a pharmaceutical agent .

Several compounds share structural similarities with 4-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid. Here are some notable comparisons:

Compound NameChemical FormulaMolecular Weight (g/mol)Unique Features
4-Bromo-3-trifluoromethylbenzoic acidC₈H₄BrF₃O₂269.02Lacks the additional fluorine compared to target compound
2-Amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoic acidC₉H₈BrF₄N₁O₂303.03Contains an amino group which may enhance solubility
3-Fluoro-5-(trifluoromethyl)benzoic acidC₈H₄F₄O₂208.11Exhibits different fluorination pattern affecting reactivity
4-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acidC₈H₃BrF₄O₂287.01Similar structure but different halogen positioning

These compounds share certain characteristics but differ in their specific substituents and functional groups, which influence their chemical behavior and biological activity.

The development of multisubstituted benzoyl frameworks traces its origins to the mid-20th century, when researchers began exploring halogenated aromatics for their enhanced metabolic stability and binding affinity. Early work focused on mono- and dihalogenated benzoic acids, such as 4-hydroxybenzoic acid and 3,5-dihydroxybenzoic acid, which demonstrated modest bioactivity in antimicrobial assays. However, the limited diversity of these scaffolds restricted their utility in complex drug discovery programs.

A paradigm shift occurred in the 1990s with the introduction of trifluoromethyl groups into aromatic systems. The electron-withdrawing nature of the -CF₃ group improved electrophilic substitution kinetics, enabling the synthesis of tri- and tetrahalogenated derivatives. For instance, 4-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid represents a milestone in this evolution, combining bromine’s leaving-group potential, fluorine’s metabolic resistance, and the trifluoromethyl group’s lipophilicity-enhancing properties. Contemporary studies have quantified the impact of such substitutions:

Halogenated Benzoic Acid DerivativeSubstituentsKey Application
4-Hydroxybenzoic acid-OH at C4Antimicrobial agents
3,5-Bis(allyloxy)benzoic acid-OCH₂CH₂CH₂ at C3/C5Polymer crosslinking
4-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid-Br (C4), -F (C3), -CF₃ (C5)Kinase inhibitor intermediates

This table underscores the progression from simple hydroxylated analogs to complex polyhalogenated structures capable of interfacing with biological targets at atomic resolution.

Strategic Importance of Orthogonal Halogenation Patterns in Drug Design

Orthogonal halogenation—the deliberate placement of distinct halogens at specific positions on an aromatic ring—has become a cornerstone of rational drug design. The 4-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid scaffold illustrates this principle through three synergistic effects:

  • Bromine as a Synthetic Handle: The C4 bromine atom facilitates subsequent cross-coupling reactions (e.g., Suzuki-Miyaura), enabling rapid diversification into libraries of analogs. For example, palladium-catalyzed coupling with aryl boronic acids yields biaryl structures with enhanced π-stacking capabilities.
  • Fluorine’s Bioisosteric Role: The C3 fluorine atom mimics hydroxyl groups in hydrogen-bonding interactions while conferring oxidative stability. This substitution reduces susceptibility to cytochrome P450-mediated metabolism, as demonstrated in comparative pharmacokinetic studies.
  • Trifluoromethyl-Induced Lipophilicity: The -CF₃ group at C5 increases logP values by ~1.5 units compared to non-fluorinated analogs, improving blood-brain barrier penetration in central nervous system-targeted therapies.

Recent synthetic breakthroughs have expanded access to such compounds. A 2025 study detailed a one-pot sequential halogenation protocol for 4-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid, achieving 92% yield via:

  • Directed ortho-metalation of 3-fluoro-5-(trifluoromethyl)benzoic acid with LDA.
  • Bromination using N-bromosuccinimide under anhydrous conditions.
  • Acid-catalyzed decarboxylation to refine regioselectivity.

This methodology highlights the precision achievable in modern halogenation strategies, enabling gram-scale production for high-throughput screening campaigns.

XLogP3

3.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

285.92525 g/mol

Monoisotopic Mass

285.92525 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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